Tetraethylammonium tetrafluoroborate (TEABF4, CAS 429-06-1) is a benchmark quaternary ammonium salt extensively utilized as a supporting electrolyte in non-aqueous electrochemistry, supercapacitors (EDLCs), and redox flow batteries. Characterized by its high purity, thermal stability, and high solubility in polar aprotic solvents like acetonitrile (ACN) and propylene carbonate (PC), TEABF4 provides a critical balance of ionic mobility and electrochemical stability. In procurement contexts, it is the industry-standard electrolyte salt for devices requiring broad voltage windows and high power densities, serving as the primary baseline against which other specialized salts are evaluated [1].
Generic substitution of TEABF4 with closely related analogs, such as tetrabutylammonium tetrafluoroborate (TBABF4) or tetramethylammonium tetrafluoroborate (TMABF4), fundamentally alters device performance and manufacturability. While TMABF4 features a smaller cation that could theoretically enhance capacitance, its poor solubility in standard organic solvents precludes the formulation of the >1.0 M concentrations required for commercial energy storage. Conversely, substituting with the highly soluble TBABF4 introduces a much bulkier cation (solvated diameter ~1.44 nm), which significantly increases electrolyte viscosity, restricts access to carbon micropores (<2 nm), and slashes ionic conductivity by nearly half. Consequently, unauthorized substitution directly compromises equivalent series resistance (ESR), power density, and low-temperature performance [1].
In 1.0 M acetonitrile (ACN) solutions at 25 °C, TEABF4 demonstrates an electrolytic conductivity of approximately 56 mS/cm, significantly outperforming TBABF4, which achieves only 32 mS/cm under identical conditions. Similarly, in propylene carbonate (PC), TEABF4 yields 13 mS/cm compared to TBABF4's 7.4 mS/cm. This nearly 75% increase in conductivity for TEABF4 is driven by the smaller hydrodynamic radius of the tetraethylammonium cation, which directly minimizes the Equivalent Series Resistance (ESR) in electrochemical cells [1].
| Evidence Dimension | Electrolytic Conductivity (1.0 M in ACN at 25 °C) |
| Target Compound Data | 56 mS/cm |
| Comparator Or Baseline | TBABF4 (32 mS/cm) |
| Quantified Difference | 75% higher conductivity for TEABF4 |
| Conditions | 1.0 M concentration in Acetonitrile at 25 °C |
Higher ionic conductivity directly translates to lower internal resistance and higher power density, making TEABF4 mandatory for high-rate supercapacitors and flow batteries.
The bare ion diameter of the TEA+ cation is approximately 0.68 nm, allowing it to efficiently intercalate into the micropores (<2 nm) of activated carbon electrodes. In contrast, the TBA+ cation is significantly bulkier, with a solvated diameter reaching 1.44 nm, which restricts its access to the same porous networks. Studies on activated carbon cloth electrodes demonstrate that 1.0 M TEABF4 in ACN maintains higher fast-charging rate capabilities (e.g., J0 values up to 91.1 A/g) compared to TBABF4, because the smaller TEA+ ions do not suffer from severe steric hindrance during rapid charge/discharge cycles [1].
| Evidence Dimension | Rate capability (J0) and pore accessibility |
| Target Compound Data | High micropore accessibility (J0 up to 91.1 A/g) |
| Comparator Or Baseline | TBABF4 (Restricted porosity access due to ~1.44 nm solvated size) |
| Quantified Difference | Significantly faster charging kinetics and higher accessible surface area for TEABF4 |
| Conditions | 1.0 M in ACN with activated carbon electrodes |
Matching the electrolyte ion size to the electrode pore size is critical for maximizing energy storage capacity and fast-charging performance in commercial EDLCs.
TEABF4 provides a wide electrochemical stability window of 2.5 to 2.7 V when dissolved in standard solvents like acetonitrile or propylene carbonate. This stability is broader than conventional aqueous electrolytes, which are thermodynamically limited to approximately 1.2 V. Because the energy density of a supercapacitor scales with the square of the operating voltage, the robust anodic and cathodic stability of the BF4- anion and TEA+ cation allows manufacturers to safely double the cell voltage without triggering rapid solvent degradation or gas evolution [1].
| Evidence Dimension | Electrochemical Stability Window |
| Target Compound Data | 2.5 V to 2.7 V |
| Comparator Or Baseline | Aqueous electrolytes (~1.2 V) |
| Quantified Difference | >100% increase in operating voltage limit |
| Conditions | Non-aqueous EDLC systems at room temperature |
A wider voltage window exponentially increases the energy density of the final device, justifying the procurement of high-purity TEABF4 over cheaper aqueous alternatives.
TEABF4 exhibits a practical solubility limit of approximately 1.65 M in acetonitrile at room temperature. This specific solubility profile is highly advantageous compared to smaller quaternary ammonium salts like tetramethylammonium tetrafluoroborate (TMABF4), which suffer from severe solubility constraints in ACN and PC. The ability to reliably formulate 1.0 M to 1.5 M TEABF4 solutions ensures sufficient ion availability to prevent electrolyte depletion during deep cycling, while avoiding the precipitation issues that plague less soluble analogs at lower operating temperatures [1].
| Evidence Dimension | Maximum Solubility in Acetonitrile at 25 °C |
| Target Compound Data | ~1.65 M |
| Comparator Or Baseline | TMABF4 (Severely limited solubility, typically <0.5 M) |
| Quantified Difference | TEABF4 enables >3x higher working concentrations |
| Conditions | Acetonitrile solvent at standard room temperature |
The ability to formulate stable, high-concentration electrolytes is a strict prerequisite for commercial battery and supercapacitor manufacturing to ensure long cycle life.
Due to its practical 1.65 M solubility and high ionic conductivity (56 mS/cm in ACN), TEABF4 is the standard electrolyte salt for manufacturing high-power supercapacitors used in automotive, grid-storage, and consumer electronics [1].
TEABF4 serves as a highly stable supporting electrolyte in organic flow batteries, where its wide 2.7 V electrochemical window prevents solvent breakdown and supports high-voltage metal-ligand redox couples [2].
As a benchmark supporting electrolyte, high-purity TEABF4 is used in cyclic voltammetry to minimize IR drop and provide a wide potential window for studying the oxidation and reduction mechanisms of novel organic compounds [3].
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